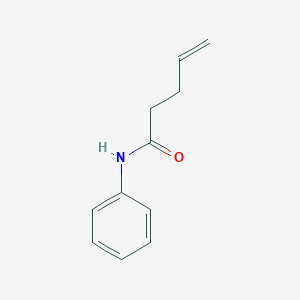

N-phenylpent-4-enamide

説明

科学的研究の応用

Synthesis and Isomerization

N-phenylpent-4-enamide, belonging to the class of enamides, plays a crucial role in chemical synthesis and isomerization. It's used in the isomerization of N-allyl amides to form geometrically defined di-, tri-, and tetrasubstituted enamides with excellent geometric control. This process is pivotal in the synthesis of cis vicinal amino alcohols and tetrasubstituted α-borylamido complexes, highlighting the atom economy and versatility of N-phenylpent-4-enamide derivatives in organic synthesis (Trost et al., 2017).

Medicinal Chemistry

In medicinal chemistry, N-phenylpent-4-enamide derivatives exhibit potent biological activities. A series of ring-substituted N-arylcinnamanilides, structurally related to N-phenylpent-4-enamide, have been synthesized and tested against various bacterial strains and Mycobacterium tuberculosis. Some derivatives showed better activity against MRSA isolates than commonly used antibiotics like ampicillin. Moreover, these compounds demonstrated significant anti-inflammatory potential, outperforming cinnamic acid, indicating the therapeutic promise of N-phenylpent-4-enamide derivatives (Kos et al., 2020).

Chemical Synthesis and Cyclization

N-phenylpent-4-enamide and its derivatives are key intermediates in the synthesis of complex organic compounds. They are utilized in the synthesis of thiazoles, oxazoles, and other heterocyclic compounds, showcasing their versatility in organic synthesis. For instance, the synthesis of 2,4,5-trisubstituted thiazoles and 2-phenyl-4,5-substituted oxazoles involves the use of enamides as precursors, demonstrating their crucial role in building molecular complexity and introducing functional groups (Kumar et al., 2013).

特性

IUPAC Name |

N-phenylpent-4-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-3-9-11(13)12-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEGFZIFQSDJQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenylpent-4-enamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-3-(3-fluorophenyl)-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2746419.png)

![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2746424.png)

![N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2746429.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2746430.png)

![6-{[(2,5-Dimethylphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2746433.png)

![6-(4-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2746438.png)